2,3-Diphenylsuccinic acid

Description

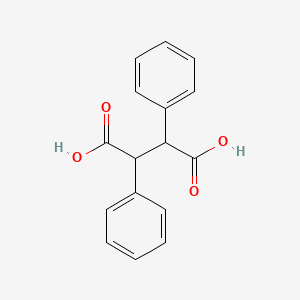

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXCQHHWNDJIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997221 | |

| Record name | 2,3-Diphenylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-13-4, 7584-72-7 | |

| Record name | (R*,S*)-2,3-Diphenylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | racemic-2,3-Diphenylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-2,3-diphenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESO-2,3-DIPHENYLSUCCINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Diphenylsuccinic Acid and Its Functionalized Derivatives

Stereocontrolled Synthesis Approaches

The controlled synthesis of specific stereoisomers of 2,3-diphenylsuccinic acid is crucial for its application in areas like chiral recognition and as a precursor for pharmaceuticals. Various stereocontrolled methodologies have been developed to achieve high enantiomeric purity.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis represents a powerful strategy for obtaining enantiomerically pure compounds. nih.gov In the context of this compound, this can involve the use of chiral catalysts to direct the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of optically active 2,3-diarylsuccinic acids has been achieved through the oxidative homocoupling of chiral 3-(arylacetyl)-2-oxazolidones. lookchem.com This method provides a useful route to optically pure 2,3-diarylsuccinic acids. lookchem.com Another approach involves the catalytic enantioselective proton migration in enones, which can produce alpha-chiral ketones as intermediates that can be further elaborated to the desired succinic acid derivatives. nih.gov

Oxidative Coupling Reactions (e.g., involving ethyl phenylacetate)

Oxidative coupling of phenylacetic acid derivatives is a prominent method for synthesizing this compound esters. smolecule.com A common procedure involves the use of titanium tetrachloride (TiCl₄) and a base like triethylamine (B128534) (Et₃N) or lithium diisopropylamide (LDA) to mediate the coupling of ethyl phenylacetate. smolecule.comthieme-connect.com This reaction, when performed under controlled temperature conditions (e.g., -45°C), can yield the desired dl- and meso-2,3-diphenylsuccinate diesters in good yields. smolecule.comthieme-connect.com The ratio of the dl- and meso-isomers can be influenced by the reaction conditions. lookchem.com Subsequent saponification of the resulting diester with a base like potassium hydroxide (B78521) (KOH) affords the this compound. thieme-connect.com

| Reactants | Reagents | Product | Yield | Reference |

| Ethyl phenylacetate | TiCl₄, Et₃N | dl-Diethyl 2,3-diphenylsuccinate | 75% | thieme-connect.com |

| Ethyl phenylacetate | TiCl₄, Et₃N | meso-2,3-Diphenylsuccinate diester | 65-72% | smolecule.com |

| Ethyl phenylacetate | LDA, TiCl₄ | DL-2,3-Diphenylsuccinate ester | Not specified | |

| dl-Diethyl 2,3-diphenylsuccinate | KOH, EtOH/H₂O | dl-2,3-Diphenylsuccinic acid | 92% | thieme-connect.com |

Reduction of Cyclic Imides Followed by Esterification

Another synthetic route involves the reduction of a cyclic imide, specifically a diphenylsuccinimide derivative, followed by esterification. evitachem.com For instance, the reduction of the corresponding cyclic imide using sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) can produce the desired diol. smolecule.comthieme-connect.com Subsequent esterification of this diol with ethanol (B145695) in the presence of an acid catalyst yields the meso-diethyl 2,3-diphenylsuccinate. smolecule.comevitachem.com This method provides an alternative pathway to access the ester derivatives of this compound.

Methodologies Utilizing Phenylacetic Acid Derivatives (e.g., iodine-mediated coupling)

The iodine-mediated coupling of phenylacetic acid derivatives is another synthetic strategy. While specific details on the iodine-mediated coupling for this compound are not extensively available in the provided results, the concept aligns with oxidative coupling principles where an oxidizing agent facilitates the formation of a carbon-carbon bond between two molecules of a phenylacetic acid derivative.

Synthesis from Chiral Precursors (e.g., 2-Oxazolidinone (B127357) Derivatives)

The use of chiral auxiliaries, such as 2-oxazolidinone derivatives, provides a powerful method for asymmetric synthesis. acs.org In this approach, a chiral 3-(arylacetyl)-2-oxazolidone undergoes oxidative homocoupling to produce the corresponding dimer with high stereospecificity. lookchem.com The reaction of (4S)- and (4R)-substituted oxazolidinones yields the (S,S)- and (R,R)-dimers, respectively. lookchem.com These dimers can then be easily converted to the corresponding optically pure 2,3-diarylsuccinic acids. lookchem.com This method is particularly useful for synthesizing enantiomerically pure forms of this compound.

Classical and Preparative Synthetic Routes

Beyond the advanced stereocontrolled methods, several classical and preparative routes to this compound and its derivatives have been established. One common method involves the hydrolysis of 2,3-diphenylsuccinonitrile. Another approach is the reaction of 2,3-diphenylbutanedioic acid dimethyl ester with potassium hydroxide in a mixture of ethanol and water, followed by heating. The racemic form of this compound can also be synthesized through a procedure involving the reaction of diethyl benzalmalonate with potassium cyanide, followed by hydrolysis. orgsyn.org These methods are often used for larger-scale preparations where stereocontrol may not be the primary objective.

Hydrolytic Cleavage of 2,3-Diphenylsuccinonitrile

The synthesis of this compound can be achieved through the hydrolytic cleavage of 2,3-diphenylsuccinonitrile. This method involves the reaction of diphenylsuccinonitrile with aqueous hydrochloric acid under reflux conditions. The progress of the hydrolysis is typically monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Following the completion of the reaction, purification of the final product is carried out via recrystallization from a mixture of ethanol and water, which yields crystalline this compound. This dicarboxylic acid features two phenyl groups attached to the 2 and 3 positions of the succinic acid backbone.

Table 1: Synthesis of this compound via Hydrolytic Cleavage

| Parameter | Details |

| Starting Material | 2,3-Diphenylsuccinonitrile |

| Reagent | Aqueous Hydrochloric Acid |

| Reaction Condition | Reflux |

| Monitoring Technique | TLC or NMR |

| Purification Method | Recrystallization (Ethanol/Water) |

Reaction of 2,3-Diphenylbutanedioic Acid Dimethyl Ester with Basic Hydroxide Solutions

Another established method for preparing this compound involves the hydrolysis of its corresponding dimethyl ester, 2,3-diphenylbutanedioic acid dimethyl ester. This reaction is carried out by treating the dimethyl ester with a basic hydroxide solution, such as potassium hydroxide, in a solvent system typically composed of ethanol and water. The reaction mixture is heated for an extended period, for instance, 15 hours, to ensure complete hydrolysis. This process yields this compound with high purity. The ester itself can be synthesized through various routes, including the Claisen condensation of diethyl oxalate (B1200264) and diphenylacetic acid or the alkylation of diphenylmalonate with diethyl sulfate. smolecule.com

Table 2: Synthesis of this compound via Ester Hydrolysis

| Parameter | Details |

| Starting Material | 2,3-Diphenylbutanedioic Acid Dimethyl Ester |

| Reagent | Potassium Hydroxide |

| Solvent | Ethanol and Water |

| Reaction Condition | Heating for 15 hours |

| Product Purity | High |

Multi-step Synthesis from Benzaldehyde (B42025) Precursors

Multi-step synthetic routes starting from benzaldehyde provide a versatile approach to this compound and its derivatives. A common strategy involves the initial conversion of benzaldehyde to benzoin (B196080), a reaction known as the benzoin condensation. libretexts.org This transformation can be catalyzed by thiamine. libretexts.org The resulting benzoin can then be oxidized to benzil. libretexts.org From benzil, various pathways can be explored. While not a direct route to this compound, these intermediates are crucial in the synthesis of related complex molecules. For instance, a six-step synthesis has been developed for undergraduate chemistry laboratories starting with the nitration of benzaldehyde to 3-nitrobenzaldehyde. trine.edu This highlights the utility of benzaldehyde as a foundational starting material in organic synthesis. trine.eduyoutube.com

Generation via Diphenylsuccindanedione Intermediates

The synthesis of dibenzopentalenes, complex aromatic systems, has historically utilized diphenylsuccindanedione as a key intermediate, which itself is synthesized from diphenylsuccinic acid. mdpi.com This suggests a potential, albeit indirect, synthetic connection. The process involves treating diphenylsuccindanedione with Grignard reagents like phenylmagnesium bromide, followed by the addition of ammonium (B1175870) chloride to produce corresponding diols. mdpi.com These diols are then treated with formic acid to yield dibenzopentalenes. mdpi.com This classical method underscores the role of diphenylsuccinic acid derivatives in the construction of elaborate molecular architectures. mdpi.com

Considerations for Industrial-Scale Production Methodologies

For the industrial-scale production of this compound, optimization of the aforementioned synthetic methods is crucial to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques. Key challenges in scaling up related syntheses, such as those for its anhydride (B1165640), include the cost of catalysts like transition metal reagents (e.g., TiCl₄) and the energy-intensive nature of certain steps like high-temperature decarboxylation. To mitigate these issues, strategies such as catalyst recycling, for example, by immobilizing titanium catalysts on silica (B1680970), can be employed to reduce waste and cost. Furthermore, the adoption of technologies like flow electrochemistry can enhance the scalability of the production process.

Stereochemical Investigations and Enantiomeric Resolution of 2,3 Diphenylsuccinic Acid

Analysis of Enantiomeric and Diastereomeric Forms: (2R,3R), (2S,3S) Enantiomers and the Meso Isomer

Due to the presence of two chiral carbon atoms, 2,3-diphenylsuccinic acid can exist in three stereoisomeric forms: a pair of enantiomers and a meso compound.

The enantiomeric pair consists of (2R,3R)-2,3-diphenylsuccinic acid and (2S,3S)-2,3-diphenylsuccinic acid. These molecules are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as melting point and solubility in achiral solvents, but rotate plane-polarized light in equal but opposite directions. The racemic mixture is a 1:1 combination of these two enantiomers.

The third stereoisomer is the meso form, designated as (2R,3S)- or (2S,3R)-2,3-diphenylsuccinic acid. This molecule possesses an internal plane of symmetry, which renders it achiral despite the presence of two chiral centers. As a result, the meso form is optically inactive. nist.gov The distinct spatial arrangement of the phenyl and carboxyl groups in the meso isomer compared to the enantiomers leads to different physical properties, such as a different melting point. chemicalbook.com For instance, the melting point of the meso form is reported to be around 227-229 °C. chemicalbook.com

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration | Chirality | Optical Activity |

|---|---|---|---|

| (+)-Enantiomer | (2R,3R) | Chiral | Dextrorotatory |

| (-)-Enantiomer | (2S,3S) | Chiral | Levorotatory |

| Meso Isomer | (2R,3S) or (2S,3R) | Achiral | Inactive |

Optical Resolution Techniques for Racemic Mixtures

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical process for studying their individual properties and applications.

Diastereomeric Salt Formation Utilizing Chiral Resolving Agents (e.g., proline, camphorsulfonic acid)

A classical and effective method for resolving racemic this compound is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a chiral resolving agent. The resulting salts, for instance, the salt of (2R,3R)-acid with a (S)-base and the salt of (2S,3S)-acid with the same (S)-base, are diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

Proline is a commonly used chiral resolving agent for this purpose. For example, the resolution of racemic this compound has been achieved using (S)-proline in methanol, yielding the (S,S)-isomer with a 93% enantiomeric excess. researchgate.net The process involves the formation of diastereomeric salts, where one salt is less soluble and precipitates out of the solution, allowing for its separation by filtration. libretexts.orgchegg.com After separation, the desired enantiomer of this compound can be recovered by treating the diastereomeric salt with a strong acid.

Another effective chiral resolving agent is (1S)-(+)-10-camphorsulfonic acid. This has been successfully used in the resolution of similar compounds, such as racemic 2,3-diphenylpiperazine, to obtain the enantiomerically pure (R,R)-(+) isomer with 98% enantiomeric excess. researchgate.net

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers and assessing their purity. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. The differential interaction leads to different retention times for the enantiomers as they pass through the chromatography column, enabling their separation.

High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique. The enantiomeric excess (ee) of non-racemic samples of this compound can be accurately determined using chiral HPLC. ias.ac.in This analytical method is crucial for verifying the success of an enantiomeric resolution or enrichment process.

Strategies for Enantiomeric Purity Enrichment

Often, initial resolution steps may yield a product that is enriched in one enantiomer but not enantiomerically pure (a scalemic mixture). Further enrichment is then necessary to achieve high enantiomeric purity.

One strategy for enrichment involves recrystallization. Due to the different crystal packing of the racemate and the pure enantiomer, recrystallization of a partially resolved mixture can sometimes lead to a significant increase in enantiomeric excess.

Another advanced strategy involves the use of achiral acids to purify partially resolved samples. For instance, in the case of (S,S)-(-)-2,3-diphenylpiperazine with an initial 73% ee, purification to 97% ee was achieved by using different achiral acids. This method relies on the formation of either homochiral (between molecules of the same chirality) or heterochiral (between molecules of opposite chirality) hydrogen-bonded aggregates, one of which may be less soluble and can be separated. researchgate.net

Stereoisomerization and Interconversion Dynamics (e.g., Racemic-Meso Isomerization in Solution)

The stereoisomers of this compound are not always static; they can undergo interconversion under certain conditions. This dynamic process, known as stereoisomerization, can involve the conversion of one stereoisomer into another.

An important example is the isomerization between the racemic and meso forms in solution. This interconversion can be influenced by factors such as solvent, temperature, and the presence of catalysts. The equilibrium between the stereoisomers is determined by their relative thermodynamic stabilities. Understanding these dynamics is crucial for controlling the stereochemical outcome of reactions involving this compound and for ensuring the stereochemical integrity of resolved enantiomers.

Influence of Stereochemistry on Molecular Interactions and Recognition

The specific three-dimensional arrangement of the phenyl and carboxyl groups in the different stereoisomers of this compound has a profound impact on their ability to interact with other chiral molecules. This phenomenon, known as chiral recognition, is fundamental to many biological and chemical processes.

The C₂-symmetric structure of the enantiomers and the Cₛ-symmetric structure of the meso form lead to distinct intermolecular interactions. For example, the enantiomers of this compound can exhibit different binding affinities to a chiral receptor. This principle is exploited in chiral recognition applications, such as in the development of chiral sensors or in enantioselective catalysis where a chiral catalyst preferentially interacts with one enantiomer of a racemic substrate.

The absolute configuration of this compound has been used to determine the absolute configuration of other chiral molecules through chemical correlation. The well-defined stereochemistry of its isomers makes it a valuable tool in establishing the stereochemical relationships between different compounds. The phenyl groups play a significant role in its binding affinity and specificity towards target molecules.

Chemical Reactivity and Derivatization Pathways of 2,3 Diphenylsuccinic Acid

Fundamental Reaction Types

2,3-Diphenylsuccinic acid, a dicarboxylic acid featuring two phenyl groups, exhibits a range of chemical reactivities characteristic of its functional groups. These reactions allow for its transformation into various derivatives, making it a valuable building block in organic synthesis.

Oxidation Reactions Leading to Carboxylic Acids or Ketones

The oxidation of this compound can lead to the formation of ketones or further oxidized carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. Strong oxidizing agents are typically required for these transformations. evitachem.com For instance, treatment with reagents like potassium permanganate (B83412) or chromium trioxide can facilitate the oxidation process. evitachem.com The specific products formed, such as benzophenone (B1666685) derivatives, are contingent on the exact conditions of the reaction.

It is important to note that the oxidation of secondary carbons, like those in the succinic acid backbone of this molecule, can be challenging and may require forcing conditions. The stability of the phenyl groups means they are generally resistant to oxidation under conditions that would cleave the aliphatic portion of the molecule.

Reduction Reactions to Yield Alcohols or Alkanes

The carboxylic acid functional groups of this compound can be reduced to yield the corresponding diol, 2,3-diphenyl-1,4-butanediol, or even further to the alkane, 2,3-diphenylbutane. This reduction is typically accomplished using powerful reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which are capable of reducing carboxylic acids to primary alcohols. evitachem.com

The choice of reducing agent is critical, as some may selectively reduce the carboxylic acids without affecting the phenyl rings. For example, catalytic hydrogenation under certain conditions could potentially reduce the aromatic rings, although this typically requires high pressures and specific catalysts. A patent has described a process where diethyl 2,3-dicyclohexylsuccinate was prepared through the esterification of this compound followed by the reduction of the phenyl groups to cyclohexyl groups. google.com

Table 1: Common Reagents for Oxidation and Reduction of this compound

| Reaction Type | Reagent | Potential Product(s) |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Ketones, Carboxylic acids |

| Oxidation | Chromium trioxide (CrO₃) | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohols |

| Reduction | Sodium borohydride (NaBH₄) | Alcohols |

Substitution Reactions on Phenyl Moieties

The phenyl groups of this compound are susceptible to electrophilic aromatic substitution reactions. uomustansiriyah.edu.iq In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iq This process typically involves two main steps: the initial attack of the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore the aromaticity of the ring. uomustansiriyah.edu.iqmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with a halogen in the presence of a Lewis acid catalyst. The presence of the succinic acid backbone, which is an electron-withdrawing group, will direct incoming electrophiles primarily to the meta position of the phenyl rings.

Esterification Reactions (e.g., formation of diethyl esters)

The carboxylic acid groups of this compound readily undergo esterification with alcohols in the presence of an acid catalyst. smolecule.com A common example is the formation of diethyl 2,3-diphenylsuccinate through the reaction of this compound with ethanol (B145695), typically catalyzed by sulfuric acid. evitachem.com This reaction is a classic example of Fischer esterification.

The process generally involves heating the dicarboxylic acid with an excess of the alcohol and a catalytic amount of a strong mineral acid. evitachem.com The reaction is reversible, and to drive it towards the formation of the ester, the water formed during the reaction is often removed.

Functional Group Transformations and Advanced Derivatives

Anhydride (B1165640) Formation (e.g., 2,3-Diphenylsuccinic Anhydride)

This compound can undergo intramolecular dehydration to form the corresponding cyclic anhydride, 2,3-diphenylsuccinic anhydride. This cyclization is typically achieved by heating the dicarboxylic acid in the presence of a dehydrating agent, such as acetic anhydride.

The formation of the anhydride involves the nucleophilic attack of one carboxyl group on the other, which has been activated by the dehydrating agent. This results in the elimination of a molecule of water and the formation of a five-membered anhydride ring. The resulting 2,3-diphenylsuccinic anhydride is a valuable intermediate in its own right, for example, in the synthesis of phenylsuccinamic acids through reaction with primary amines. thieme-connect.com

Synthesis of Related Succinic Acid Derivatives (e.g., phenylsuccinamic acids)

The chemical structure of this compound serves as a versatile backbone for the synthesis of various derivatives. A primary pathway for its derivatization involves the formation of its cyclic anhydride, 2,3-diphenylsuccinic anhydride, through intramolecular dehydration. This anhydride is a key intermediate that readily reacts with a range of nucleophiles to yield a variety of succinic acid derivatives.

Phenylsuccinamic Acid Synthesis

The reaction of 2,3-diphenylsuccinic anhydride with primary amines is a well-documented method for producing N-substituted 2,3-diphenylsuccinamic acids. These compounds are of interest as they contain both amide and carboxylic acid functional groups. acs.orged.gov The synthesis is an example of nucleophilic acyl substitution.

The reaction mechanism involves the attack of an amine on one of the two carbonyl carbons of the anhydride ring. Because 2,3-diphenylsuccinic anhydride is unsymmetrical, the two carbonyl carbons are chemically non-equivalent. This non-equivalence leads to the formation of two possible regioisomeric products. acs.orgthieme-connect.com

Attack at the α-carbonyl carbon: Nucleophilic attack at the carbonyl carbon adjacent (alpha) to the phenyl group results in the formation of an α-phenylsuccinamic acid derivative (IUPAC name: 4-amino-4-oxo-3-phenylbutanoic acid derivative). acs.org

Attack at the β-carbonyl carbon: Attack at the carbonyl carbon further away (beta) from the phenyl group yields a β-phenylsuccinamic acid derivative (IUPAC name: 4-amino-4-oxo-2-phenylbutanoic acid derivative). acs.org

Research indicates a general preference for nucleophilic attack at the β-carbonyl carbon, which is sterically less hindered. acs.orgthieme-connect.com For example, the reaction of phenylsuccinic anhydride with the bulky amine, tert-butylamine, yields the two regioisomers in approximately a 2:3 ratio, with the β-substituted product being the major one. acs.org

A study involving the reaction of optically active (S)-(+)-phenylsuccinic anhydride with various primary amines also demonstrated the formation of two isomeric products. thieme-connect.com The research found that the product with the phenyl group beta to the newly formed amide function was preferentially formed. thieme-connect.com

Table 1: Regioisomeric Products from the Reaction of Phenylsuccinic Anhydride with Primary Amines

| Amine Reactant | α-Product (Minor) | β-Product (Major) | Product Ratio (α:β) |

| tert-Butylamine | N-tert-Butyl-2-phenylsuccinamic acid | N-tert-Butyl-3-phenylsuccinamic acid | ~2:3 acs.org |

| Various primary amines | α-Phenylsuccinamic acids | β-Phenylsuccinamic acids | β-isomer preferred thieme-connect.com |

Synthesis of Other Derivatives

Beyond amic acids, the reactivity of this compound and its anhydride allows for the synthesis of other important derivatives, including esters and heterocyclic compounds.

Esterification: Like other carboxylic acids, this compound can undergo esterification. For instance, its reaction with ethanol in the presence of an acid catalyst yields diethyl 2,3-diphenylsuccinate. smolecule.comevitachem.com This method is a standard pathway to produce succinate (B1194679) esters. evitachem.com

Heterocyclic Synthesis (Lactams and Oxazepanes): 2,3-Diphenylsuccinic anhydride is a valuable precursor in multicomponent reactions, such as the Castagnoli-Cushman reaction (CCR), to form γ-lactams. mdpi.comresearcher.life This reaction typically involves the condensation of the anhydride with an imine. mdpi.com Similarly, the anhydride can react with Schiff bases (imines) to produce other heterocyclic structures, such as 1,3-oxazepane-4,7-diones. researcher.life

Table 2: Examples of Other Derivatives Synthesized from this compound/Anhydride

| Derivative Class | Synthetic Method | Reactants | Product Example |

| Esters | Fischer Esterification | This compound, Ethanol, Acid catalyst | Diethyl 2,3-diphenylsuccinate smolecule.comevitachem.com |

| γ-Lactams | Castagnoli-Cushman Reaction | 2,3-Diphenylsuccinic anhydride, Imine | Substituted γ-lactam researcher.life |

| Oxazepanes | Condensation | 2,3-Diphenylsuccinic anhydride, Schiff Base | 1,3-Oxazepane-4,7-dione derivative researcher.life |

These derivatization pathways highlight the utility of this compound as a starting material for generating a diverse range of molecules with varied functional groups and potential applications in further organic synthesis.

Advanced Applications in Materials Science and Catalysis Utilizing 2,3 Diphenylsuccinic Acid

Asymmetric Synthesis and Chiral Catalysis Development

2,3-Diphenylsuccinic acid, with its distinct stereochemical properties, serves as a cornerstone in the advancement of asymmetric synthesis and the development of novel chiral catalysts. Its rigid structure and the presence of two stereogenic centers make it an invaluable tool for chemists aiming to control the three-dimensional arrangement of atoms in a molecule, a critical factor in the efficacy of pharmaceuticals and the efficiency of chemical processes.

Role as a Chiral Building Block in Complex Organic Molecule Construction

This compound is a versatile chiral building block in the synthesis of complex organic molecules. evitachem.commyskinrecipes.com Its dicarboxylic acid functionality allows for a variety of chemical transformations, while the phenyl groups impart specific steric and electronic properties to the molecule. In its enantiomerically pure form, such as (S,S)-(+)-2,3-diphenylsuccinic acid, it is instrumental in stereoselective reactions. lookchem.com This is particularly significant in the pharmaceutical industry for the synthesis of compounds with specific stereochemistry, which is often crucial for their biological activity. lookchem.com The meso form of this compound also finds application as a chiral building block in asymmetric synthesis. myskinrecipes.com

The utility of this compound and its derivatives extends to the construction of larger, more intricate molecular architectures. For instance, its ester form, meso-2,3-diphenylsuccinic acid diethyl ester, acts as a precursor in the synthesis of other complex organic molecules. evitachem.comsmolecule.com The ability to serve as a foundational component in multi-step syntheses underscores its importance in creating novel compounds with desired functionalities and spatial arrangements.

Design and Synthesis of Chiral Auxiliaries and Ligands

The inherent chirality of this compound makes it an excellent candidate for the design and synthesis of chiral auxiliaries and ligands. Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, and are then removed. The defined stereochemistry of this compound can effectively control the approach of reagents to a prochiral substrate.

Furthermore, this compound and its derivatives are employed in the creation of chiral ligands for transition metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations. The ester groups in derivatives like meso-2,3-diphenylsuccinic acid diethyl ester can potentially bind to metal ions, making them suitable for developing coordination complexes with specific catalytic properties. smolecule.com

Application in Enantioselective Transformations (e.g., chiral amine and alcohol synthesis)

This compound plays a crucial role in enantioselective transformations, which are reactions that produce one enantiomer of a chiral product in excess over the other. A notable application is in the synthesis of chiral amines and alcohols. The diacid can form stable diastereomeric salts with racemic amines, allowing for their separation. This method is a classical and effective way to resolve racemic mixtures and obtain enantiomerically pure amines, which are valuable building blocks in medicinal chemistry. nih.gov

The development of methods for the synthesis of chiral amines and alcohols is of significant interest due to their prevalence in biologically active molecules. nih.govchimia.ch The use of this compound and its derivatives in these transformations highlights its practical utility in producing enantiopure compounds that are essential for the pharmaceutical and fine chemical industries.

Function as an Internal Electron Donor in Ziegler-Natta Catalysts for Olefin Polymerization

In the field of polymer science, derivatives of this compound have found a significant application as internal electron donors in Ziegler-Natta catalysts. patsnap.comjustia.com These catalysts are of paramount importance in the industrial production of polyolefins like polypropylene. google.comresearchgate.net The internal electron donor is a key component of the catalyst system, influencing its activity, stereoselectivity, and the properties of the resulting polymer. researchgate.net

Succinate (B1194679) compounds, including derivatives of this compound, are used to control the molecular weight distribution, isotacticity, and oligomer content of the olefin polymers. patsnap.com The use of these succinates as internal donors can lead to improved impact strength of the polymer product while maintaining its flexural modulus. patsnap.com Specifically, esters of 2,3-disubstituted succinic acids are particularly effective internal donors. justia.comgoogleapis.com The structure of the succinate, including the nature of the substituent groups, plays a critical role in the catalyst's performance. For example, diethyl 2,3-diisopropylsuccinate is a commonly used internal donor that imparts good hydrogen sensitivity during propylene (B89431) polymerization. mdpi.com

Table 1: Applications of this compound in Asymmetric Synthesis and Catalysis

| Application Area | Specific Role of this compound/Derivative | Key Outcomes |

|---|---|---|

| Complex Molecule Synthesis | Chiral building block | Enables stereoselective synthesis of complex organic molecules and pharmaceuticals. evitachem.comlookchem.com |

| Chiral Ligand Development | Precursor for chiral auxiliaries and ligands | Creates chiral environments for transition metal-catalyzed reactions, enhancing enantioselectivity. smolecule.com |

| Enantioselective Reactions | Resolving agent for racemic amines | Facilitates the synthesis of enantiomerically pure chiral amines and alcohols. nih.gov |

| Olefin Polymerization | Internal electron donor in Ziegler-Natta catalysts | Controls polymer properties such as molecular weight, isotacticity, and impact strength. patsnap.comjustia.com |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Within this field, chiral recognition is a phenomenon of fundamental importance, and this compound has emerged as a significant molecule for investigating these intricate interactions.

Investigations into Chiral Recognition Phenomena

Chiral recognition is the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule. mdpi.com This principle is central to many biological processes and has practical applications in areas such as chiral separation and sensing. mdpi.com this compound, with its well-defined stereochemistry, serves as an excellent model compound for studying the fundamentals of chiral recognition. cymitquimica.com

Research has shown that this compound can participate in the formation of multimolecular complexes, where the interactions are governed by factors such as hydrogen bonding and π-π stacking. ias.ac.inrsc.org For instance, studies involving macrocyclic amines as chiral solvating agents have demonstrated the ability to differentiate between the enantiomers of this compound. ias.ac.in The formation of diastereomeric complexes leads to observable differences in spectroscopic data, such as chemical shifts in NMR spectra, which allows for the determination of enantiomeric excess. ias.ac.in

Furthermore, the self-assembly of chiral molecules like (R,R)-2,3-diphenylsuccinic acid can lead to the formation of complex supramolecular architectures, such as a cyclotetrameric chiral square. researchgate.net These investigations into the host-guest chemistry of this compound contribute to a deeper understanding of the non-covalent interactions that govern molecular recognition and self-assembly, which is crucial for the design of new materials and systems with specific functions. numberanalytics.com

Formation of Defined Multimolecular Complexes and Aggregates

This compound is a foundational component in supramolecular chemistry, facilitating the creation of well-defined multimolecular structures through non-covalent interactions, predominantly hydrogen bonding. The specific stereoisomer of this compound—chiral (R,R)- and (S,S)-enantiomers or the achiral meso-diastereomer—is a critical determinant in the self-assembly of these supramolecular architectures.

A notable discovery is the co-crystallization of racemic and meso forms of this compound, which unite in a 1:1 ratio to form a distinctive hydrogen-bonded complex. This structure is stabilized by robust carboxylic acid dimers and supplemented by weaker C-H···O hydrogen bonds, culminating in a resilient three-dimensional network. The distinct spatial arrangements of the racemic and meso isomers within this co-crystal underscore the profound impact of stereochemistry on the final supramolecular assembly.

The aggregation tendencies of this compound have been documented in various physical states. In their solid form, both the racemic and meso isomers display comprehensive hydrogen-bonding networks. The meso isomer, in particular, has been observed to form aggregates in specific solvents, a phenomenon propelled by the interplay of hydrogen bonds and other intermolecular forces. The capacity to manipulate the aggregation and complexation of this compound by selecting specific stereoisomers and solvents paves the way for the design of innovative materials with customized properties.

Key Research Findings on Multimolecular Complexes:

| Stereoisomer Combination | Key Interactions | Resulting Structure |

| Racemic and Meso (1:1) | Carboxylic acid dimers, C-H···O hydrogen bonds | 3D hydrogen-bonded network. |

| Meso form (solid state) | Extensive hydrogen-bonding | Crystalline solid with defined packing. |

| Racemic form (solid state) | Extensive hydrogen-bonding | Crystalline solid with defined packing. |

Construction of Novel Chiral Squares and Supramolecular Architectures

The distinct structural characteristics of this compound, especially its inherent chirality and dual carboxylic acid groups, position it as an exemplary molecule for building intricate supramolecular structures, such as innovative chiral squares. These assemblies are of considerable interest for their potential use in chiral recognition, separation technologies, and catalytic processes.

A prominent application involves the reaction of (R,R)- or (S,S)-2,3-diphenylsuccinic acid with multi-topic organic bases to yield chiral molecular squares. The formation of these squares is a self-assembly process driven by the creation of strong hydrogen bonds between the carboxylic acid moieties of the succinic acid derivative and the nitrogen atoms of the base. The chirality of the this compound is imparted to the entire supramolecular structure, creating a chiral cavity within the square.

Polymer Science and Engineering Applications

Synthesis of Advanced Polymers and Composite Materials with Enhanced Thermal Stability

As a monomer, this compound has been explored for creating advanced polymers and composite materials that exhibit superior thermal properties. The integration of the bulky and rigid phenyl groups from this compound into a polymer backbone can markedly curtail the mobility of the polymer chains. This enhanced rigidity translates to a higher glass transition temperature (Tg) and improved thermal stability of the final material.

Polyesters synthesized with this compound, for example, show greater thermal performance than those made with more flexible aliphatic diacids. The phenyl rings contribute to a more durable polymer structure capable of withstanding elevated temperatures before thermal degradation occurs.

Preparation of this compound Polyester (B1180765) Polyols for Polyurethane Systems

In the realm of polyurethane chemistry, this compound is employed in the preparation of specialized polyester polyols. These polyols, which are oligomers capped with hydroxyl groups, function as the soft segment in polyurethane formulations. By reacting this compound with various diols, polyester polyols with bespoke properties can be synthesized. The inclusion of the diphenylsuccinic unit within the polyester polyol backbone impacts the ultimate characteristics of the polyurethane, with the rigidity and aromatic nature of the this compound moiety enhancing the mechanical strength and thermal stability of the resultant polyurethane.

Application in Aromatic-Aliphatic Copolyester Synthesis

This compound is a valuable comonomer in the production of aromatic-aliphatic copolyesters. These materials are sought after for their ability to merge the beneficial attributes of both aromatic and aliphatic polyesters, such as mechanical robustness and ease of processing. The incorporation of this compound introduces aromatic character into the polymer chain, which can augment the thermal and mechanical properties of the copolyester.

The characteristics of these copolyesters can be precisely adjusted by altering the proportion of aromatic to aliphatic monomers. For instance, an increased concentration of this compound can result in a higher glass transition temperature and greater tensile strength, enabling the creation of copolyesters with a wide array of properties suitable for diverse applications.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the domains of coordination chemistry and the engineering of Metal-Organic Frameworks (MOFs), this compound is an increasingly important ligand. The dicarboxylic acid functionality of this compound enables it to connect multiple metal centers, thereby forming extensive one-, two-, or three-dimensional networks.

The stereochemistry of this compound is pivotal in dictating the dimensionality and topology of the resulting coordination polymers. The conformational flexibility of the meso-2,3-diphenylsuccinic acid ligand, for instance, allows it to adopt various spatial arrangements, which leads to the formation of diverse coordination networks with different properties. The chiral (R,R)- and (S,S)-enantiomers are especially prized for synthesizing homochiral MOFs, which have demonstrated significant potential in applications like enantioselective separation and asymmetric catalysis.

Ligand Role in the Construction of Coordination Polymers

This compound and its analogues serve as versatile organic linkers in the synthesis of coordination polymers (CPs). The carboxylate groups readily coordinate to metal ions, while the phenyl substituents provide steric bulk and the potential for π-π stacking interactions, influencing the final architecture of the polymeric network. The flexibility of the succinic acid backbone allows it to adopt various conformations, leading to a diversity of structural topologies.

Research has demonstrated the construction of numerous coordination polymers using phenylsuccinic acid derivatives with various transition metal ions. For instance, a series of eight 2D coordination polymers have been synthesized solvothermally using 2-phenylsuccinic acid (phsucH₂) with cobalt(II), zinc(II), and cadmium(II) ions, in combination with flexible bis(imidazole) co-ligands like 1,2-bis((imidazol-1-yl)methyl)benzene (obix), 1,3-bis((imidazol-1-yl)methyl)benzene (mbix), and 1,4-bis((imidazol-1-yl)methyl)benzene (pbix). ogu.edu.tr Structural analyses revealed that these compounds predominantly form 2D wave-like sheets. ogu.edu.tr One notable example, {[Co₂(μ-phsuc)₂(μ-pbix)₁.₅]⋅2H₂O}n, exhibited a rare 2D polyrotaxane structure. ogu.edu.tr

The choice of metal ion and the geometry of the co-ligand play a crucial role in directing the final structure. In the aforementioned series, Co(II), Zn(II), and Cd(II) ions, combined with the flexible linkers, resulted in frameworks with varied topologies, including 4-connected 2D wave sheets and a 2-fold interpenetrated 2D structure. ogu.edu.tr In a different system, the hydrothermal reaction of phenylsuccinic acid (H₂psa) with zinc(II) and the rigid N-donor ligand 4,4'-azobispyridine (4,4'-abpy) yielded a one-dimensional (1D) coordination polymer, {Zn(psa)(H₂O)₃(µ-4,4'-abpy)}n. scispace.comdergipark.org.tr In this structure, the zinc(II) ion is coordinated by the carboxylate oxygen of the phenylsuccinate ligand, three water molecules, and two nitrogen atoms from bridging 4,4'-abpy ligands, creating an infinite 1D chain. scispace.com

Furthermore, the chiral nature of this compound has been exploited to create discrete, ordered supramolecular structures. For example, the guest-dependent self-assembly of enantiopure (R,R)-2,3-diphenylsuccinic acid has been shown to form a cyclotetrameric, hydrogen-bonded chiral square. rsc.orgacs.org This highlights the ligand's capacity to direct the formation of not only extended polymers but also well-defined, non-covalent assemblies through a combination of coordination bonds and other intermolecular forces.

Table 1: Examples of Coordination Polymers Constructed with Phenylsuccinic Acid Analogues| Compound Formula | Metal Ion | Co-Ligand | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| {Zn(psa)(H₂O)₃(µ-4,4'-abpy)}n | Zn(II) | 4,4'-azobispyridine (4,4'-abpy) | 1D | Infinite chain structure with bridging abpy ligands. | scispace.comdergipark.org.tr |

| [Co(μ-phsuc)(μ-obix)]n | Co(II) | 1,2-bis((imidazol-1-yl)methyl)benzene (obix) | 2D | 4-connected wave sheet with {4⁴.6²} topology. | ogu.edu.tr |

| {[Co₂(μ-phsuc)₂(μ-pbix)₁.₅]⋅2H₂O}n | Co(II) | 1,4-bis((imidazol-1-yl)methyl)benzene (pbix) | 2D | Polyrotaxane structure. | ogu.edu.tr |

| [Cd(μ₃-phsuc)(μ-pbix)₀.₅]n | Cd(II) | 1,4-bis((imidazol-1-yl)methyl)benzene (pbix) | 2D | 4-connected wave sheet with {4⁴.6²} topology. | ogu.edu.tr |

| Cyclotetramer of (R,R)-2,3-diphenylsuccinic acid | N/A (Self-assembly) | 0D (Discrete) | Chiral square formed by hydrogen bonds. | rsc.orgacs.org |

Impact of Stereochemistry on MOF Porosity and Structural Stability

The stereochemistry of the this compound ligand is a critical factor in the design of Metal-Organic Frameworks (MOFs), profoundly influencing their resulting topology, porosity, and structural stability. The ligand exists as three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-diphenylsuccinic acid, and an achiral meso form. The distinct spatial arrangement of the phenyl and carboxylate groups in these isomers dictates how they can pack and connect metal nodes in three-dimensional space.

While direct studies on MOFs constructed from this compound are not extensive, principles can be drawn from its known behavior and that of analogous ligands. The meso isomer possesses a center of inversion, which can lead to the formation of more symmetrical and potentially more stable frameworks. This configuration can introduce planar chirality into a framework, which may enhance its stability and create opportunities for applications like enantioselective catalysis.

In contrast, the use of enantiopure chiral ligands, such as (R,R)- or (S,S)-2,3-diphenylsuccinic acid, is a well-established strategy for constructing chiral MOFs. These frameworks lack inversion symmetry and can exhibit properties like circular dichroism and enantioselective guest binding or catalysis. The self-assembly of (R,R)-2,3-diphenylsuccinic acid into a chiral square demonstrates the powerful structure-directing influence of its stereochemistry even without metal coordination. rsc.orgacs.org In a MOF, such inherent chirality would be transferred to the extended framework.

The bulky phenyl groups have a significant steric impact, creating voids and channels within the framework, the size and shape of which are dependent on the ligand's conformation and stereochemistry. The use of a racemic mixture versus an enantiopure or meso ligand can lead to completely different crystal structures and, consequently, different porosities and stabilities. The unavoidable presence of defects can also disrupt the periodic structure of a MOF, altering its local geometry and properties. nih.gov The specific stereoisomer used can influence the type and concentration of defects that form during synthesis. The synthesis of MOF isomers using different solvents and conditions highlights that subtle changes can redirect the topology, and the ligand's stereochemistry is a fundamental parameter in this process. rsc.org

Computational Prediction of Coordination Behavior with Metal Centers

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the coordination behavior of ligands like this compound with metal centers. These theoretical methods allow researchers to investigate potential binding modes, predict geometric structures, and evaluate the energetic favorability of forming specific coordination polymers or MOFs before undertaking extensive experimental synthesis.

DFT calculations can accurately model the coordination environment around a metal ion. rsc.org By calculating properties such as bond lengths, bond angles, and coordination numbers, researchers can predict the geometry of the metal-ligand cluster, which serves as the secondary building unit (SBU) of the final framework. For this compound, this involves modeling the interaction of its carboxylate groups with various metal centers, considering different coordination modes like monodentate, bidentate chelating, or bidentate bridging.

A key application of these computational methods is the comparison of the relative energies of different possible structures to predict the most stable polymorph or isomer. Periodic DFT calculations can be used to determine the lattice constants of a hypothetical MOF structure, which can then be compared with experimental values from X-ray diffraction to validate the predicted coordination structure. rsc.org Furthermore, computational studies can elucidate the impact of the ligand's structure on the electronic properties of the resulting material. For instance, calculations can determine the charge transfer between the ligand and the metal center, which is crucial for applications in catalysis and electronics. rsc.org

Spectroscopic and Structural Characterization Methodologies for 2,3 Diphenylsuccinic Acid Stereoisomers

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the characterization of 2,3-diphenylsuccinic acid stereoisomers, each providing unique insights into their molecular structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR for symmetry and enantiomeric recognition)

NMR spectroscopy is a powerful tool for determining the molecular structure and differentiating between the stereoisomers of this compound based on their inherent symmetry.

¹H-NMR Spectroscopy: In ¹H-NMR, the chemical shifts of the phenyl and succinic backbone protons provide key structural information. For instance, the phenyl protons typically appear as a multiplet in the range of δ ~7.2–7.5 ppm, while the methine protons of the succinic acid backbone are found further upfield. The symmetry of the molecule directly influences the resulting spectrum. The meso isomer, possessing a C₂-symmetric structure, will exhibit a simpler spectrum due to the equivalence of its protons compared to the chiral enantiomers. For enantiomeric recognition, chiral auxiliaries can be used to create diastereomeric derivatives, which will then exhibit distinct NMR signals.

¹³C-NMR Spectroscopy: Similar to ¹H-NMR, ¹³C-NMR spectroscopy is sensitive to the molecular symmetry. masterorganicchemistry.com Due to the plane of symmetry in the meso form, it will show fewer signals than the chiral enantiomers where the carbons are not equivalent. masterorganicchemistry.com This difference in the number of signals is a direct indicator of the stereochemistry. masterorganicchemistry.com The chemical shifts of the carbonyl carbons and the carbons of the phenyl groups can also be used for structural confirmation. hw.ac.uk

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Stereoisomers

| Nucleus | Stereoisomer | Typical Chemical Shift (δ) ppm | Key Observations |

| ¹H | meso | Phenyl: ~7.2–7.5 (m), Methine: ~3.5–4.0 (s) | A single signal for the two equivalent methine protons reflects the molecule's symmetry. |

| ¹H | Racemic | Phenyl: ~7.2–7.5 (m), Methine: ~3.5–4.0 (d) | The methine protons are diastereotopic and will appear as a doublet. |

| ¹³C | meso | Fewer signals due to symmetry. | The two phenyl groups and the two carboxylic acid groups are equivalent. |

| ¹³C | Racemic | More signals compared to the meso form. | The carbons of the two phenyl groups and the two carboxylic acid groups are non-equivalent. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the case of this compound, IR spectroscopy confirms the presence of the carboxylic acid and phenyl functional groups. The characteristic broad absorption band for the O-H stretch of the carboxylic acid is typically observed in the region of 3200–2500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is also prominent. The presence of the phenyl groups gives rise to characteristic C-H and C=C stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3200–2500 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Phenyl Group | C-H Stretch | ~3100–3000 |

| Phenyl Group | C=C Stretch | ~1600–1450 |

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺· | ~270 | Molecular Ion nih.gov |

| [M-OH]⁺ | ~253 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | ~225 | Loss of a carboxyl radical |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Forms

Chiroptical spectroscopy techniques are essential for distinguishing between the enantiomers of this compound. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.org The optically active (2R,3R) and (2S,3S) enantiomers will produce mirror-image CD spectra, while the achiral meso compound will be CD silent. libretexts.org This technique is a direct method for confirming the presence of chirality and for determining the enantiomeric purity of a sample. rsc.org

Vibrational Circular Dichroism (VCD) for Stereochemical Elucidation

Vibrational circular dichroism (VCD) is a powerful technique that combines the structural sensitivity of infrared spectroscopy with the stereochemical specificity of circular dichroism. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. bruker.com By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously determined. rsc.orgcore.ac.uk This makes VCD an invaluable tool for the stereochemical elucidation of the enantiomers of this compound. nih.gov

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound stereoisomer, it is possible to determine the precise arrangement of atoms in space. nih.gov This technique can unambiguously establish the relative and absolute stereochemistry of the chiral centers. For the meso isomer, X-ray crystallography would reveal the internal plane of symmetry, while for the enantiomers, it would confirm their non-superimposable mirror-image relationship.

Determination of Absolute Configuration and Meso Isomer Confirmation

The definitive method for determining the absolute configuration of chiral molecules and confirming the structure of meso compounds is single-crystal X-ray diffraction. libretexts.org This technique provides a precise three-dimensional map of atomic positions within a crystal lattice.

For the meso-isomer of this compound, X-ray analysis provides unambiguous confirmation of its achiral nature. Studies on crystalline salts, such as calcium meso-2,3-diphenylsuccinate, have shown that the molecule adopts a conformation with the carboxylate groups in an anti orientation. nd.edu The crystal structure reveals the molecule's inherent symmetry, confirming its meso identity. nd.eduuni.lu In one analysis, the crystal belonged to the triclinic space group Pī, which is centrosymmetric, consistent with an achiral molecule. rsc.org

Determining the absolute configuration (R or S) of the enantiomers is more complex. chemistrysteps.comimperial.ac.uk If a single enantiomer can be crystallized, X-ray diffraction can determine its three-dimensional structure. From this structure, the Cahn-Ingold-Prelog priority rules are applied to assign the absolute configuration as (R,R) or (S,S). chemistrysteps.comimperial.ac.uk However, chiral molecules often crystallize as a racemic mixture. In such cases, a strategy of co-crystallization with a known chiral molecule (a chiral auxiliary) can be employed to separate the enantiomers and allow for the structural determination of one of them. researchgate.net For instance, the crystallization of (R,R)-2,3-diphenylsuccinic acid has been achieved from various solvents, yielding crystals belonging to different space groups, such as the tetragonal P41 and orthorhombic P212121, which are non-centrosymmetric and thus indicative of a chiral compound. rsc.org

| scienceStereoisomer | grid_onCrystal System | space_barSpace Group | linkReference |

|---|---|---|---|

| (±)-2,3-Diphenylsuccinic Acid | Triclinic | Pī | rsc.org |

| (R,R)-2,3-Diphenylsuccinic Acid | Tetragonal | P41 | rsc.org |

| (R,R)-2,3-Diphenylsuccinic Acid | Orthorhombic | P212121 | rsc.org |

| Calcium meso-2,3-diphenylsuccinate | Triclinic | Pī | nd.edu |

Structural Insights into Coordination Polymers and Supramolecular Assemblies

This compound and its stereoisomers are valuable building blocks (ligands) in the construction of coordination polymers and supramolecular assemblies. nih.govrsc.orgrsc.org The carboxylate groups can coordinate to metal ions, while the phenyl groups can participate in non-covalent interactions like π-π stacking, influencing the final architecture. X-ray diffraction is the primary tool for elucidating the intricate structures of these assemblies.

Similarly, lanthanide ions (like Eu³⁺ and Sm³⁺) have been used with 2-phenylsuccinic acid to create layered metal-organic frameworks (MOFs). researchgate.net In these materials, the metal ions are linked by the carboxylate groups of the phenylsuccinate ligands into infinite zig-zag chains, which then form 2D frameworks. researchgate.net The structural versatility of these compounds highlights how the choice of metal ion and ligand stereochemistry can tune the resulting architecture. rsc.org

| categorySystem | grainMetal Ion(s) | architectureStructural Motif | linkReference |

|---|---|---|---|

| Coordination Polymer | Cd(II) | 3D framework with polynuclear cadmium macrocycles | doi.org |

| Metal-Organic Framework | Eu(III), Sm(III), Gd(III) | 2D frameworks of infinite zig-zag chains | researchgate.net |

| Coordination Polymer | Ca(II) | 2D array linked by bridging Ca²⁺ ions | nd.edu |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the stereoisomers of this compound and determining the enantiomeric excess (e.e.) of a chiral sample. brussels-scientific.comquora.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a powerful technique for separating enantiomers. researchgate.netdntb.gov.ua This is most commonly achieved by using a chiral stationary phase (CSP). mdpi.comiastate.edubgb-analytik.com A CSP is a column packing material that is itself chiral and can therefore interact differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. brussels-scientific.com

For acidic compounds like this compound, polysaccharide-based CSPs are often effective. For example, the enantiomeric excess of chiral succinic anhydrides, which are closely related derivatives, has been determined using a Chiralpak AD-H column. rsc.org This column is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of hexane (B92381) and isopropanol. rsc.org The different interactions (such as hydrogen bonding, dipole-dipole, and π-π interactions) between each enantiomer and the chiral phase cause one to travel through the column faster than the other. bgb-analytik.com

An alternative approach involves using a standard achiral column (like a C18 column) but adding a chiral selector to the mobile phase. nih.govoup.comoup.com For instance, the enantioseparation of 2,3-diphenylpropionic acid, a structurally similar compound, was achieved on a C18 column using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive. nih.govoup.com The cyclodextrin (B1172386) forms transient diastereomeric inclusion complexes with the enantiomers in the mobile phase, allowing for their separation on the achiral stationary phase. nih.gov

| biotechAnalyte (or Derivative) | view_columnChiral Stationary Phase (CSP) | wavesMobile Phase | speedFlow Rate | linkReference |

|---|---|---|---|---|

| Phenyl Succinic Anhydride (B1165640) | Chiralpak AD-H | Hexane:Isopropanol = 98:2 | 1.0 mL/min | rsc.org |

| 4-Methylphenyl Succinic Anhydride | Chiralpak AS-H | Hexane:Isopropanol = 95:5 | 1.0 mL/min | rsc.org |

| 2,3-Diphenylpropionic acid | ODS C18 (with Chiral Additive) | Methanol / 0.5% TEA buffer (pH 3.0) with 25 mmol L⁻¹ HP-β-CD | 1.0 mL/min | nih.govoup.com |

Computational and Theoretical Investigations of 2,3 Diphenylsuccinic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to study derivatives of succinic acid, providing detailed information on their molecular and electronic characteristics. ache-pub.org.rsresearchgate.net For (S)-phenylsuccinic acid, a closely related compound, DFT computations at the B3LYP/6–311G(d, p) level have been used to determine its equilibrium geometry, vibrational frequencies, and electronic properties. scispace.comresearchgate.netresearchgate.net These theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

The optimized molecular structure of 2,3-diphenylsuccinic acid is characterized by the presence of two phenyl groups and two carboxylic acid functionalities attached to an ethane (B1197151) backbone. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles. While specific data for this compound is not widely published, calculations on analogous structures provide expected values. nih.gov

Table 1: Representative Geometric Parameters of a Carboxylic Acid Dimer Calculated by DFT This table presents typical calculated bond lengths and angles for a carboxylic acid dimer structure, similar to what would be expected for this compound, based on DFT studies of related molecules.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | 1.21 Å | |

| C-O | 1.35 Å | |

| O-H | 0.98 Å | |

| C-C (succinic) | 1.54 Å | |

| C-C (phenyl) | 1.39 Å | |

| Bond Angles (º) | ||

| O=C-O | 123º | |

| C-C-C (backbone) | 112º | |

| Hydrogen Bond | ||

| O-H···O distance | 1.65 Å |

Electronic property analyses using DFT include the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. orientjchem.org Molecular Electrostatic Potential (MEP) surface analysis is another valuable tool. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). orientjchem.org For this compound, the MEP would show negative potential regions around the oxygen atoms of the carboxyl groups and positive potential on the carboxylic hydrogen atoms, highlighting their roles in hydrogen bonding.

Table 2: Calculated Electronic Properties This table shows representative electronic properties that can be derived from DFT calculations.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | ~ 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity | ~ 2.5 - 3.5 D |

Ab Initio Computational Studies of Self-Association and Intermolecular Interactions

Ab initio computational methods, which are based on quantum mechanics principles without empirical parameters, are employed to study the self-association of molecules. For carboxylic acids like this compound, the most significant form of self-association is the formation of cyclic dimers through strong hydrogen bonds between the carboxyl groups. researchgate.netresearchgate.net Vibrational spectral analysis combined with theoretical computations has confirmed the presence of these dimeric structures in the crystalline state of related molecules. scispace.comresearchgate.net

Computational studies on similar systems, such as phosphonic acids, have demonstrated that molecules with multiple hydrogen bond donor and acceptor sites can form highly symmetric, stable self-associates like cage-like tetramers held together by numerous hydrogen bonds. mdpi.com While this compound primarily forms dimers, these studies on other systems showcase the power of ab initio methods to explore complex intermolecular assemblies. mdpi.com These calculations can accurately predict the energies and geometries of such interactions, revealing the driving forces behind self-assembly. researchgate.net

Molecular Modeling of Supramolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Beyond the primary hydrogen-bonded dimers, the phenyl groups of this compound introduce other significant non-covalent interactions, chiefly π-π stacking. Molecular modeling is essential for understanding how these weaker forces, in concert with hydrogen bonding, direct the formation of larger supramolecular architectures. fau.eu

Hydrogen Bonding : As established, the carboxylic acid groups are powerful hydrogen bond donors and acceptors. This interaction is the primary motif in the self-assembly of this compound, leading to the formation of robust dimeric synthons. ias.ac.in In more complex systems, these hydrogen bonds can create extensive one-, two-, or three-dimensional networks.

A notable example of supramolecular assembly is the formation of a cyclotetrameric chiral square from (R,R)-2,3-diphenylsuccinic acid, demonstrating a complex interplay of these non-covalent forces. acs.orgrsc.org

Predictive Modeling of Coordination Behavior in Metal Complexes and MOFs

The carboxylic acid groups of this compound make it an excellent ligand for coordinating with metal ions to form metal complexes and metal-organic frameworks (MOFs). fluorochem.co.ukchemscene.com Computational modeling, particularly DFT, is a valuable tool for predicting how it will bind to metal centers and what kind of structures will result.

Predictive modeling can provide insights into:

Coordination Modes : this compound can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, connecting two or more metal centers. Modeling helps predict the most stable coordination mode with different metals.

Framework Topology : In MOF design, the geometry of the ligand is critical in determining the final topology of the framework. rsc.org The stereochemistry of this compound (meso or chiral enantiomers) can be used to introduce specific chirality and influence the porosity and stability of the resulting MOF.

Electronic Structure of Complexes : DFT calculations can elucidate the electronic structure of the final metal complex, which is crucial for understanding properties like luminescence or catalytic activity. rsc.orgacs.org

Experimental work has confirmed these predictions. For instance, 2-phenylsuccinic acid has been used to synthesize layered lanthanide-based MOFs. researchgate.net Similarly, it has been incorporated into a uranyl complex, forming a 2-D grid-like assembly. rsc.org These real-world examples validate the use of predictive modeling as a rational design tool for creating new functional materials, such as catalysts or sensors, based on this compound. rsc.orgresearchgate.net

Emerging Research Avenues and Future Outlook in 2,3 Diphenylsuccinic Acid Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of 2,3-diphenylsuccinic acid—namely the (R,R), (S,S), and meso forms—is a critical area of ongoing research. The ability to selectively produce a desired stereoisomer is paramount for its application in fields where chirality is a determining factor, such as in the development of pharmaceuticals and chiral catalysts.

Recent advancements have focused on moving beyond classical resolution methods, which involve the separation of a racemic mixture. researchgate.net While effective, these methods can be inefficient. Modern strategies are increasingly centered on asymmetric synthesis, which aims to directly produce a single enantiomer.

Several innovative approaches are being explored:

Asymmetric Hydrogenation: This technique involves the use of chiral catalysts to hydrogenate a precursor molecule, leading to the formation of a specific stereoisomer of this compound. acs.org

Oxidative Homocoupling: The oxidative coupling of chiral starting materials, such as chiral 3-(arylacetyl)-2-oxazolidones, has shown promise in the asymmetric synthesis of optically active 2,3-diarylsuccinic acids. acs.org

Electrochemical Methods: Electrochemical carboxylation of phenyl-substituted alkenes is being investigated as a sustainable and efficient method for synthesizing 1-phenylalkane-1,2-dicarboxylic acids, including derivatives of this compound. gla.ac.uklookchem.com This approach offers mild reaction conditions and the potential for high stereoselectivity. gla.ac.uk For instance, the electrochemical dicarboxylation of stilbene (B7821643) derivatives has yielded this compound with high efficiency. gla.ac.uk

Dynamic Kinetic Resolution: This powerful strategy combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Its application to the synthesis of densely functionalized γ-butyrolactones from bis-aryl succinic anhydrides highlights its potential. lookchem.com

| Method | Description | Key Advantages | References |

|---|---|---|---|

| Asymmetric Hydrogenation | Uses chiral catalysts to selectively hydrogenate a precursor. | High enantioselectivity. | acs.org |

| Oxidative Homocoupling | Couples chiral starting materials to form the desired product. | Access to optically active diarylsuccinic acids. | acs.org |

| Electrochemical Carboxylation | Uses electricity to drive the carboxylation of alkenes. | Sustainable, mild conditions, high efficiency. | gla.ac.uklookchem.com |

| Dynamic Kinetic Resolution | Combines resolution with in-situ racemization. | Potentially 100% yield of the desired enantiomer. | lookchem.com |

Expansion of Applications in Advanced Supramolecular Architectures

The rigid and well-defined stereochemistry of this compound makes it an excellent candidate for the construction of advanced supramolecular architectures. myskinrecipes.com Its dicarboxylic acid functionality allows it to form predictable and stable hydrogen-bonding networks, while the phenyl groups can participate in π-π stacking interactions. evitachem.com